

Technical Guide: 1-Fmoc-Piperazine Hydrobromide

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Compound of Interest

Compound Name: 1-Fmoc-piperazine hydrobromide

Cat. No.: B1632065

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Role in Medicinal Chemistry & Solid-Phase Synthesis

Part 1: Executive Summary & Chemical Profile

1-Fmoc-piperazine hydrobromide (CAS: 352351-60-1) is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics, combinatorial libraries, and small-molecule drugs. Unlike simple piperazine, which acts as a secondary amine deprotection reagent in Fmoc chemistry, 1-Fmoc-piperazine serves as a mono-protected scaffold. It allows researchers to introduce a piperazine moiety—a "privileged structure" in medicinal chemistry—into a molecular backbone with precise regiocontrol.

The Fmoc (9-fluorenylmethoxycarbonyl) group protects one nitrogen, allowing the other to react (e.g., acylation, alkylation) without polymerization or cross-linking. The hydrobromide salt form enhances the compound's crystallinity and shelf-stability compared to the free base, which can be prone to oxidation or hygroscopic degradation.

Chemical Characterization Table

Property	Data
IUPAC Name	9H-fluoren-9-ylmethyl piperazine-1-carboxylate hydrobromide
Common Name	1-Fmoc-piperazine HBr
CAS Number	352351-60-1
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₂ [1][2][3] · HBr
Molecular Weight	389.29 g/mol
Appearance	White to off-white crystalline solid
Solubility	Soluble in DMF, DMSO, MeOH; sparingly soluble in water
Melting Point	~147–149 °C (decomposition)
Storage	2–8 °C, Desiccate (Hygroscopic)

Part 2: Mechanistic Insight & Applications

The "Privileged Scaffold" Hypothesis

Piperazine rings are ubiquitous in pharmaceutical chemistry, appearing in antidepressants, antihistamines, and antipsychotics. The ring provides a semi-rigid conformational constraint that positions substituents in defined vectors, enhancing binding affinity to G-protein coupled receptors (GPCRs) and kinases.

1-Fmoc-piperazine hydrobromide enables the synthesis of unsymmetrical piperazines. By protecting one amine, chemists can derivatize the N1 position, remove the Fmoc group, and then derivatize the N4 position with a different functional group. This "differentiation strategy" is critical for Structure-Activity Relationship (SAR) studies.

Role in Solid-Phase Peptide Synthesis (SPPS)

In peptide chemistry, this reagent is used to introduce a piperazine linker or to cap a peptide chain with a piperazine moiety that can be further functionalized.

- **Conformational Restriction:** Inserting a piperazine into a peptide backbone restricts the phi/psi angles, potentially stabilizing turn conformations (beta-turns) in peptidomimetics.
- **Solubility Enhancement:** The basic nitrogen of the piperazine (once deprotected or alkylated) can improve the aqueous solubility of hydrophobic peptide sequences.

Part 3: Visualization of Chemical Logic

The following diagram illustrates the strategic workflow for using 1-Fmoc-piperazine to build an unsymmetrical drug scaffold.



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Caption: Step-wise synthesis of unsymmetrical piperazine derivatives using 1-Fmoc-piperazine as a differentiating scaffold.

Part 4: Experimental Protocols

Synthesis of 1-Fmoc-piperazine Hydrobromide (Lab Scale)

Note: While commercially available, in-house synthesis may be required for isotopically labeled variants or cost reduction.

Principle: The challenge is preventing the formation of bis-Fmoc-piperazine. This is achieved by using a large excess of piperazine relative to the Fmoc reagent.

Protocol:

- **Dissolution:** Dissolve piperazine (10.0 eq) in DCM/DMF (1:1 v/v). High equivalents are strictly necessary to statistically favor mono-protection.
- **Addition:** Dropwise add Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.0 eq) dissolved in DCM over 1 hour at 0 °C.

- Reaction: Stir at room temperature for 4 hours. Monitor by TLC (bis-Fmoc product is less polar; mono-Fmoc is more polar).
- Workup:
 - Filter off any insoluble bis-Fmoc byproduct.
 - Wash the organic layer copiously with water (5x) to remove the excess unreacted piperazine.
 - The organic layer contains the mono-Fmoc free base.
- Salt Formation: Dry the organic layer (MgSO₄), filter, and treat with HBr in acetic acid or HBr in diethyl ether (1.05 eq).
- Isolation: The hydrobromide salt precipitates. Filter, wash with cold ether, and dry under vacuum.

Solid-Phase Coupling Protocol

This protocol describes coupling 1-Fmoc-piperazine to a resin-bound carboxylic acid (e.g., a peptide chain).

Reagents:

- Resin (e.g., Rink Amide or Wang, pre-swelled)^[4]
- 1-Fmoc-piperazine HBr (3.0 eq)
- HATU (2.9 eq) or DIC/HOBt
- DIPEA (6.0 eq) (Double base required: one to neutralize HBr, one for activation)
- DMF (Solvent)^{[3][4][5][6][7]}

Steps:

- Activation: In a vial, dissolve 1-Fmoc-piperazine HBr and HATU in DMF. Add DIPEA. The solution should turn yellow (activation). Shake for 1 minute.

- Coupling: Add the activated mixture to the resin-bound acid.
- Incubation: Agitate at room temperature for 1–2 hours.
- Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (if coupling to primary amine). Note: Coupling secondary amines (like piperazine) to sterically hindered resins can be slow; double coupling is recommended.
- Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Part 5: Safety & Handling (E-E-A-T)

Stability

- Hygroscopicity: The hydrobromide salt is hygroscopic. Exposure to moisture can lead to clumping and hydrolysis over extended periods. Store in a desiccator.
- Fmoc Stability: The Fmoc group is base-labile.^[3] Avoid contact with primary or secondary amines (e.g., piperidine fumes) during storage, as this will prematurely cleave the protecting group.

Toxicology

- Piperazine derivatives: Generally considered low toxicity, but piperazine itself is a sensitizer.
- Handling: Wear standard PPE (gloves, goggles, lab coat). Avoid inhalation of dust.
- First Aid: In case of contact with eyes, rinse immediately with plenty of water.

Part 6: References

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